![molecular formula C13H25NS B13204897 2-[2-(Cyclohexylsulfanyl)ethyl]piperidine](/img/structure/B13204897.png)
2-[2-(Cyclohexylsulfanyl)ethyl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(Cyclohexylsulfanyl)ethyl]piperidine is an organic compound with the molecular formula C13H25NS It is a piperidine derivative, characterized by the presence of a cyclohexylsulfanyl group attached to an ethyl chain, which is further connected to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Cyclohexylsulfanyl)ethyl]piperidine typically involves the reaction of piperidine with a cyclohexylsulfanyl ethyl halide under basic conditions. The reaction proceeds via nucleophilic substitution, where the piperidine nitrogen attacks the electrophilic carbon of the ethyl halide, displacing the halide ion and forming the desired product.
Reaction Conditions:
Reagents: Piperidine, cyclohexylsulfanyl ethyl halide, base (e.g., sodium hydroxide or potassium carbonate)
Solvent: Anhydrous ethanol or another suitable organic solvent
Temperature: Room temperature to reflux
Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-[2-(Cyclohexylsulfanyl)ethyl]piperidine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the cyclohexylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The piperidine ring can be reduced to form piperidines with different degrees of saturation.
Substitution: The ethyl chain can undergo substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of partially or fully saturated piperidines.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
2-[2-(Cyclohexylsulfanyl)ethyl]piperidine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[2-(Cyclohexylsulfanyl)ethyl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclohexylsulfanyl group may enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(Cyclohexylsulfanyl)ethyl]morpholine
- 2-[2-(Cyclohexylsulfanyl)ethyl]pyrrolidine
- 2-[2-(Cyclohexylsulfanyl)ethyl]azepane
Uniqueness
2-[2-(Cyclohexylsulfanyl)ethyl]piperidine is unique due to its specific structural features, such as the combination of a piperidine ring with a cyclohexylsulfanyl ethyl chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C13H25NS |
|---|---|
Molecular Weight |
227.41 g/mol |
IUPAC Name |
2-(2-cyclohexylsulfanylethyl)piperidine |
InChI |
InChI=1S/C13H25NS/c1-2-7-13(8-3-1)15-11-9-12-6-4-5-10-14-12/h12-14H,1-11H2 |
InChI Key |
NTOIKLFNUQWXPN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)SCCC2CCCCN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


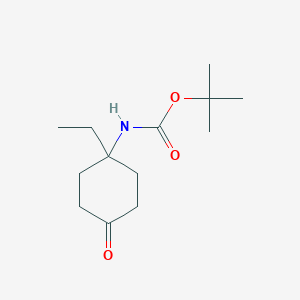
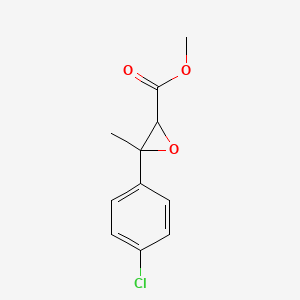
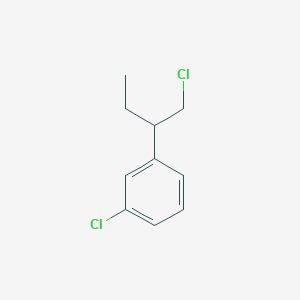

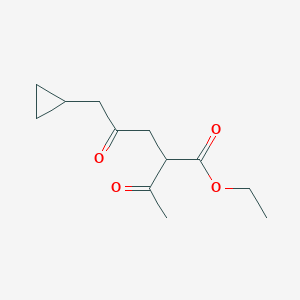
![4-Boc-9-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B13204843.png)
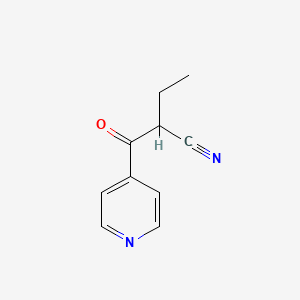
![(2-Amino-7,7-dimethylbicyclo[2.2.1]heptan-1-YL)methanol](/img/structure/B13204860.png)
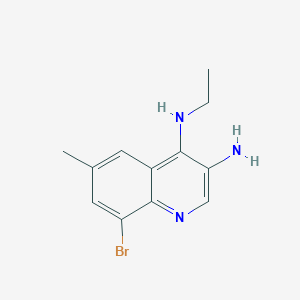
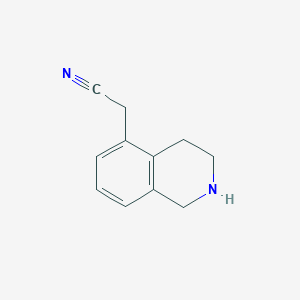
![10-Bromo-6-thia-1,8-diazatricyclo[7.4.0.0,3,7]trideca-3(7),4,8-trien-2-one](/img/structure/B13204882.png)
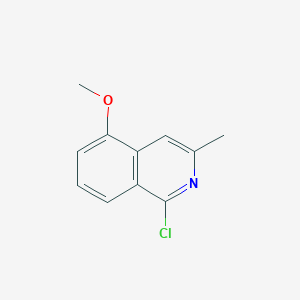
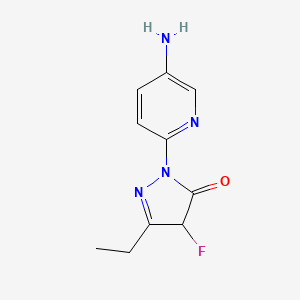
![1,6-Dimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B13204899.png)
